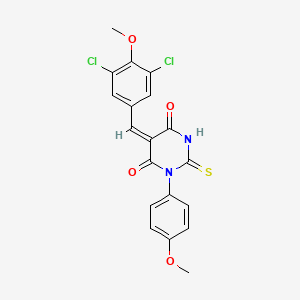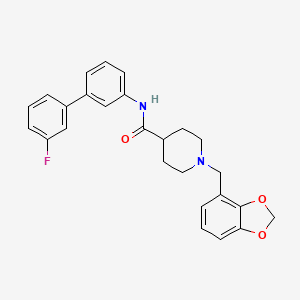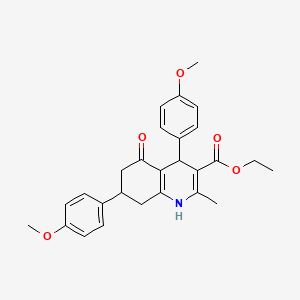![molecular formula C14H8ClF3N2O3 B5017289 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5017289.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CFTRinh-172 and is known to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) channel. CFTRinh-172 has been shown to have a range of effects on cellular physiology and has potential applications in a variety of research areas.
作用机制
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172 acts as a potent inhibitor of the N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide channel. This compound binds to the this compound channel and prevents chloride and bicarbonate transport across cell membranes. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172 has been shown to have a high affinity for the this compound channel and is able to inhibit channel activity at low concentrations.
Biochemical and Physiological Effects:
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172 has a range of biochemical and physiological effects on cells. This compound has been shown to inhibit this compound-mediated chloride and bicarbonate transport, which can affect a range of cellular processes. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172 has also been shown to alter the activity of other ion channels and transporters, which can have downstream effects on cell function.
实验室实验的优点和局限性
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172 has a number of advantages for use in lab experiments. This compound is a potent and selective inhibitor of the N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide channel, which makes it a valuable tool for studying ion transport and membrane physiology. However, there are also some limitations to the use of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172. This compound can have off-target effects on other ion channels and transporters, which can complicate data interpretation. Additionally, the use of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172 in vivo can be challenging due to its poor solubility and bioavailability.
未来方向
There are a number of future directions for research involving N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172. One potential area of study is the development of more selective inhibitors of the N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide channel. This could lead to the development of new therapies for cystic fibrosis and other diseases that involve this compound dysfunction. Additionally, there is potential for the use of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172 in the study of other ion channels and transporters, as well as in the development of new drug screening assays.
合成方法
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172 involves the reaction of 4-chloro-2-nitrobenzoic acid with 4-chloro-2-(trifluoromethyl)aniline in the presence of a coupling reagent. This reaction results in the formation of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide, which can be purified and isolated for use in research.
科学研究应用
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172 has been extensively studied for its potential use in scientific research. This compound has been shown to inhibit the N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide channel, which is involved in the regulation of chloride and bicarbonate transport across cell membranes. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamideinh-172 has been used in a range of research areas, including the study of cystic fibrosis, ion transport, and membrane physiology.
属性
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O3/c15-8-5-6-11(10(7-8)14(16,17)18)19-13(21)9-3-1-2-4-12(9)20(22)23/h1-7H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRHDNJMTUCVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5017210.png)
![1-(4-methylcyclohexyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5017225.png)
![4-methoxy-2-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B5017231.png)
![ethyl 4-[(3-chloro-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5017245.png)
![2-bromo-4-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5017249.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B5017254.png)
![2,4-dichloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5017264.png)
![5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017265.png)



![4-chloro-N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzamide](/img/structure/B5017299.png)
![2-chloro-N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5017304.png)
